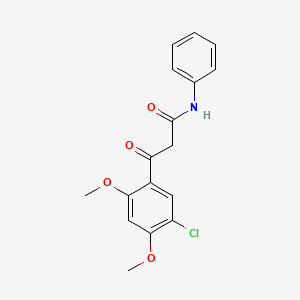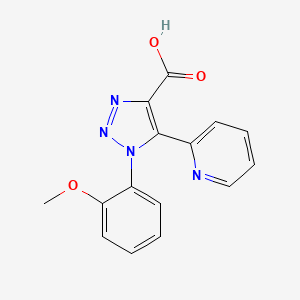
1-(2-methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
説明
The compound “1-(2-methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid” is a complex organic molecule that contains several functional groups. These include a methoxyphenyl group, a pyridinyl group, a 1,2,3-triazole ring, and a carboxylic acid group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups. The 1,2,3-triazole ring is a five-membered ring containing two nitrogen atoms, which could potentially participate in hydrogen bonding or other intermolecular interactions .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present in its structure. For example, the carboxylic acid group could potentially undergo reactions such as esterification or amide formation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of a carboxylic acid group could potentially make this compound acidic .科学的研究の応用
Antimalarial Activity
The compound has been investigated for its potential as an antimalarial agent . It has shown significant activity against Plasmodium falciparum strains, with promising IC50 values indicating its potency . The presence of the methoxyphenyl and pyridinyl groups may contribute to its efficacy.
Hypertension Management
Analogues of this compound have been used in the synthesis of urapidil , a drug employed in the treatment of essential hypertension and hypertensive emergencies . The compound’s structure allows it to cross the blood-brain barrier and activate central receptors, contributing to its antihypertensive effects.
Neuroreceptor Imaging
Derivatives of the compound have been explored for their use in neuroreceptor imaging , particularly for the 5-HT1A receptor . This application is crucial in the management and treatment of neurological disorders, as it aids in visualizing receptor distribution and density in the brain.
Chemical Synthesis
In the realm of chemical synthesis, the compound serves as a building block for creating various heterocyclic structures that are prevalent in many pharmaceutical agents . Its triazole ring, in particular, is a versatile moiety for further functionalization.
Biochemical Research
The compound’s derivatives are used in biochemical research to study enzyme inhibition and receptor-ligand interactions . These studies are fundamental in understanding disease mechanisms and developing new therapeutic strategies .
Material Science
In material science, the compound’s derivatives could potentially be used to develop novel polymers with specific properties like increased thermal stability or unique electronic characteristics. The triazole core can form part of a polymer backbone, altering its properties .
Environmental Science
While direct applications in environmental science are not explicitly reported, related compounds are used to study environmental toxicity and degradation pathways . Such studies are vital for assessing the environmental impact of new compounds .
Antioxidant Properties
Phenolic compounds, like the methoxyphenyl group present in this compound, are known for their antioxidant properties . Research into these properties could lead to the development of new antioxidants for food preservation or pharmaceuticals .
将来の方向性
特性
IUPAC Name |
1-(2-methoxyphenyl)-5-pyridin-2-yltriazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O3/c1-22-12-8-3-2-7-11(12)19-14(10-6-4-5-9-16-10)13(15(20)21)17-18-19/h2-9H,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QODHNUPGPVFREP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=C(N=N2)C(=O)O)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




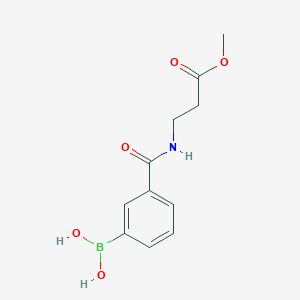
![1-[(4-Chloro-2-pyridinyl)carbonyl]-3-piperidinecarboxylic acid](/img/structure/B1452956.png)
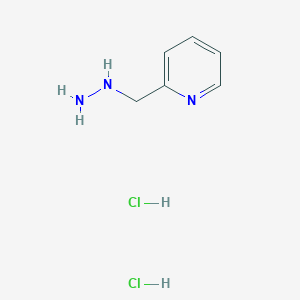

![2-methyl-3,4-dihydro-2H-thieno[2,3-e][1,2]thiazin-4-ol 1,1-dioxide](/img/structure/B1452959.png)
![5-Methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1452960.png)



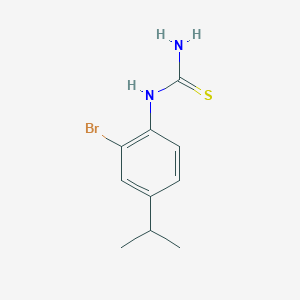
![tert-Butyl 3,4-dihydro-2H-spiro[isoquinoline-1,4'-piperidine]-1'-carboxylate](/img/structure/B1452970.png)

